molecular formula C11H8FN B2859065 4-(4-Fluorophenyl)pyridine CAS No. 39795-58-9

4-(4-Fluorophenyl)pyridine

Cat. No.: B2859065
CAS No.: 39795-58-9
M. Wt: 173.19
InChI Key: UKSMMLJBHPMSOV-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a fluorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the direct fluorination of pyridine derivatives using fluorinating agents . This approach can be tailored to produce various fluorinated pyridine compounds, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)pyridine is unique due to its specific substitution pattern and the presence of a fluorine atom, which imparts distinct chemical and biological properties

Biological Activity

4-(4-Fluorophenyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound, with the chemical formula C11H8FN, features a pyridine ring substituted with a fluorophenyl group. The presence of the fluorine atom is believed to enhance the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various pyridine derivatives, including this compound.

  • Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against several human cancer cell lines. For instance, one study reported that derivatives of pyridine exhibited selective cytotoxicity towards colon cancer cells (HCT-116) while showing low toxicity towards normal fibroblast cells, indicating a favorable safety profile for potential anticancer agents .
  • Molecular Docking Analysis : Molecular docking studies suggest that this compound can interact with specific protein targets associated with cancer, such as those involved in cell proliferation and survival pathways. The binding affinities and interaction patterns observed in these studies provide insights into its mechanism of action .
Cell Line IC50 (µM) Selectivity
HCT-116 (Colon)10.5High
SiHa (Cervical)25.3Moderate
HepG2 (Liver)>50Low

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated:

  • Bacterial Inhibition : Compounds containing the pyridine nucleus have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group appears to enhance this activity, making it a candidate for further development as an antimicrobial agent .
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for this compound derivatives ranging from 10 to 50 µg/mL against selected bacterial strains, indicating moderate efficacy.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli20
Pseudomonas aeruginosa30

Antiviral Activity

Emerging research also suggests potential antiviral properties:

  • Inhibition of Viral Replication : Some studies have indicated that pyridine derivatives can inhibit viral replication in cell cultures. For example, compounds similar to this compound demonstrated moderate inhibition rates against HIV-1 integrase, disrupting its interaction with host proteins .
  • Cytotoxicity Assessment : In antiviral assays using human cell lines susceptible to HIV infection, compounds were evaluated for both antiviral efficacy and cytotoxicity. Results showed that many derivatives had acceptable CC50 values (>100 µM), suggesting they are not overly toxic compared to established antiviral agents .

Case Studies and Research Findings

  • Anticancer Study : A study published in Molecules investigated a series of pyridine derivatives for their antiproliferative activity against various cancer cell lines. The study found that compounds with a fluorinated phenyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
  • Antimicrobial Research : Another research effort focused on synthesizing quaternary ammonium salts derived from pyridines and assessing their antimicrobial efficacy. The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting their potential as new antibacterial agents .
  • Antiviral Evaluation : A recent investigation into the structure-activity relationship of pyridine-based compounds revealed that modifications to the fluorophenyl group could enhance antiviral activity against HIV-1 integrase by affecting binding interactions with critical amino acid residues in the target protein .

Properties

IUPAC Name

4-(4-fluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSMMLJBHPMSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzeneboronic acid (38.7 g, 276 mmol), 4-bromopyridine hydrochloride (48.9 g, 250 mmol), [1,4-butanediylbis(diphenylphosphine-κP)]dichloropalladium (Organometallics 1998, 17, 661; 1.52 g, 2.5 mmol), 1,2-dimethoxyethane (500 mL) and sodium carbonate solution (2M, 440 mL) was degassed with bubbling nitrogen and stirred at 80° C. for 24 hours. The mixture was cooled and extracted with ethyl acetate. The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the crude title compound as a brown solid (50.87 g) which was used without further purification. 1H NMR (360 MHz, CDCl3) δ 8.65 (2H, m), 7.61 (2H, m), 7.49 (2H, dd, J 1.6, 4.6 Hz), and 7.09 (2H, m).
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,4-butanediylbis(diphenylphosphine-κP)]dichloropalladium
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-fluorobenzeneboronic acid (38.7 g, 276 mmol), 4-bromopyridine hydrochloride (48.9 g, 250 mmol), [1,4-butanediylbis(diphenylphosphine-κP)] dichloropalladium (Organometallics 1998, 17, 661; 1.52 g, 2.5 mmol), 1,2-dimethoxyethane (500 mL) and sodium carbonate solution (2M, 440 mL) was degassed with bubbling nitrogen and stirred at 80° C. for 24 hours. The mixture was cooled and extracted with ethyl acetate. The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give crude title compound as a brown solid (50.87 g) which was used without further purification. 1H NMR (360 MHz, CDCl3) δ 8.65 (2H, m), 7.61 (2H, m), 7.49 (2H, dd, J 1.6, 4.6 Hz), and 7.09 (2H, m).
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Name
dichloropalladium
Quantity
1.52 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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